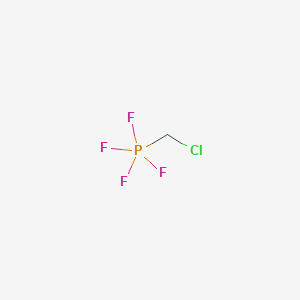
(Chloromethyl)(tetrafluoro)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl)(tetrafluoro)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of chloromethyl and tetrafluoro groups attached to a lambda5-phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane typically involves the reaction of a suitable phosphane precursor with chloromethyl and tetrafluoro reagents. One common method includes the use of chloromethyl methyl ether and tetrafluorophosphoric acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc chloride or aluminum chloride can enhance the reaction efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane serves as a versatile building block for the construction of complex molecules.
Biology and Medicine: Its ability to form stable complexes with various biomolecules makes it a valuable tool for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced properties such as increased thermal stability and chemical resistance .
Mécanisme D'action
The mechanism of action of (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity . The tetrafluoro group enhances the compound’s stability and reactivity, making it a potent modulator of biological processes .
Comparaison Avec Des Composés Similaires
(Chloromethyl)phosphane: Lacks the tetrafluoro group, resulting in different reactivity and stability profiles.
(Tetrafluoro)phosphane: Lacks the chloromethyl group, limiting its applications in nucleophilic substitution reactions.
Uniqueness: (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane is unique due to the presence of both chloromethyl and tetrafluoro groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of applications compared to its analogues .
Propriétés
Numéro CAS |
1111-95-1 |
|---|---|
Formule moléculaire |
CH2ClF4P |
Poids moléculaire |
156.45 g/mol |
Nom IUPAC |
chloromethyl(tetrafluoro)-λ5-phosphane |
InChI |
InChI=1S/CH2ClF4P/c2-1-7(3,4,5)6/h1H2 |
Clé InChI |
FGDPGDNJPIVBSW-UHFFFAOYSA-N |
SMILES canonique |
C(P(F)(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


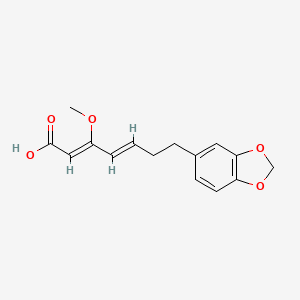

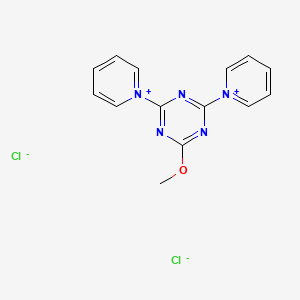
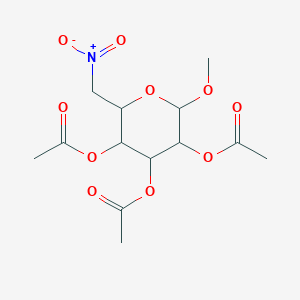
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

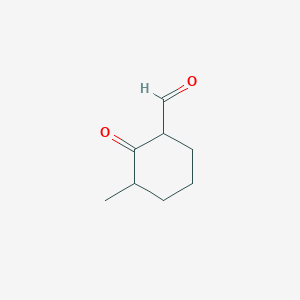
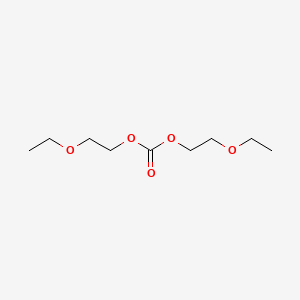

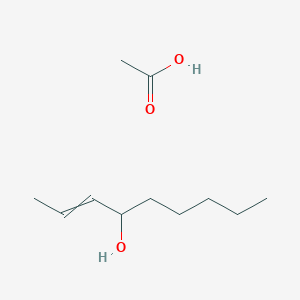
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
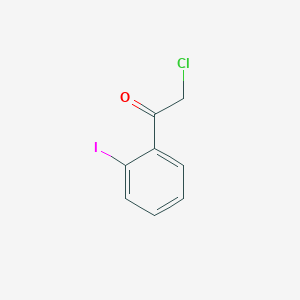
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
